叔丁基 5-硝基异吲哚啉-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

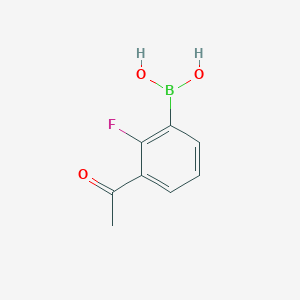

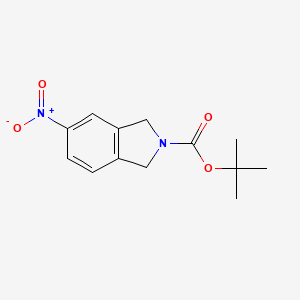

Tert-butyl 5-nitroisoindoline-2-carboxylate is a chemical compound that is significant in the field of organic synthesis and pharmaceutical research. It is an intermediate that can be used in the synthesis of various biologically active compounds, including imidazoquinolines, benzocoumarins, and benziimidazole derivatives. The tert-butyl group in the compound serves as a protective group that can be removed or modified to yield a variety of functional molecules.

Synthesis Analysis

The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate and related compounds involves multiple steps, including C-N bond formations and functional group interconversions. For instance, tert-butyl nitrite has been used as a N1 synthon in a multicomponent reaction involving quinolines, isoquinolines, and styrenes, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Additionally, tert-butyl nitrite has been employed in the synthesis of N-nitrosoamides from N-alkyl amides and in the hydrolysis of N-methoxyamides to carboxylic acids . Furthermore, a regioselective synthesis of 2-aminobenzophenones has been achieved through acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite acted as both a nitrosation reagent and an oxidant .

Molecular Structure Analysis

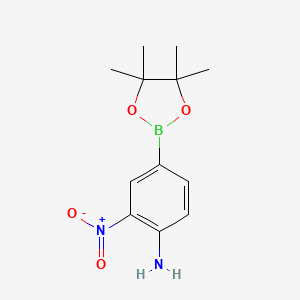

The molecular structure of tert-butyl 5-nitroisoindoline-2-carboxylate derivatives has been studied using various spectroscopic and computational methods. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined by X-ray single crystal diffraction, and the results were corroborated by Density Functional Theory (DFT) optimization . These studies provide insights into the electronic structure and potential reactivity of the compound.

Chemical Reactions Analysis

The tert-butyl group in 5-nitroisoindoline-2-carboxylate derivatives can undergo various chemical reactions, including deprotection and further functionalization. The presence of the nitro group also allows for subsequent reactions, such as reduction to an amine, which can be used in the synthesis of other compounds. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline, demonstrating the versatility of the nitro group in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 5-nitroisoindoline-2-carboxylate derivatives are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The nitro group is an electron-withdrawing group that can influence the acidity of nearby protons and the reactivity of the compound in nucleophilic substitution reactions. Spectroscopic techniques such as NMR, IR, and MS are commonly used to characterize these compounds and confirm their structures .

科学研究应用

氮氧化物合成与应用

氮氧化物在生物物理学、结构生物学和生物医学研究中至关重要,主要用作分子探针和标记。 (Zhurko 等人,2020) 的一项研究重点介绍了高应变氮氧化物的合成,由于其对抗氧化剂和酶的还原性增强,因此在这些领域具有重要意义。这些氮氧化物,包括一些带有叔丁基的氮氧化物,表现出独特的氧化还原特性,受环尺寸和取代基效应的影响,这对它们的科学应用至关重要。

水溶性自由基的杂 Cope 重排

杂 Cope 重排,如 (Marx & Rassat, 2002) 的研究中所述,用于合成高度水溶性的氮氧化物。此过程包括将邻溴苯胺转化为氮氧化物,如 5-叔丁基-2-(叔丁基氨氧基)苯甲酸钾。此类化合物因其在水中的溶解性和稳定性而具有重要意义,这拓宽了它们在各种科学背景下的潜在应用。

金属酞菁的合成

在另一项研究中,(Vashurin 等人,2018) 探索了非对称双官能取代的邻苯二甲腈的合成,包括那些带有叔丁基的邻苯二甲腈。这些化合物在各种溶剂中表现出更高的溶解度,可用于传感器、智能材料生产以及作为分子磁体的组成部分。这些化合物独特的结构受叔丁基取代基的影响,使其特别适合这些高级应用。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

属性

IUPAC Name |

tert-butyl 5-nitro-1,3-dihydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-9-4-5-11(15(17)18)6-10(9)8-14/h4-6H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGLAXAXISGACQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586077 |

Source

|

| Record name | tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-nitroisoindoline-2-carboxylate | |

CAS RN |

400727-63-1 |

Source

|

| Record name | tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-nitro-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。